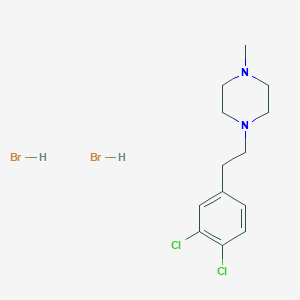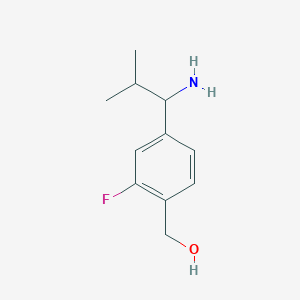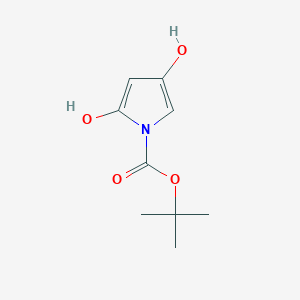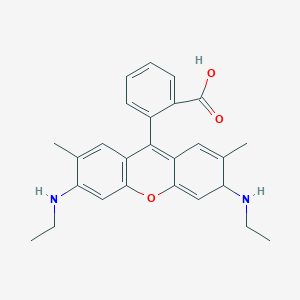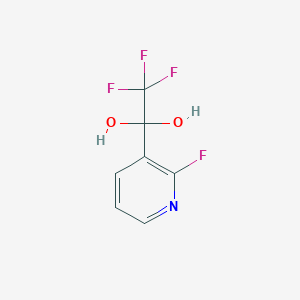
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol is an organic compound with the molecular formula C7H6F4NO2 It is characterized by the presence of trifluoromethyl and fluoropyridinyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol typically involves the reaction of 2-fluoropyridine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated reactors, can enhance the efficiency and scalability of the synthesis. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoropyridinyl groups contribute to its reactivity and binding affinity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol: Similar structure but lacks the fluorine atom on the pyridine ring.
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone: Similar structure but contains a ketone group instead of a diol.
Uniqueness
The presence of both trifluoromethyl and fluoropyridinyl groups in 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol imparts unique chemical properties, such as increased stability and reactivity. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H5F4NO2 |
|---|---|
Poids moléculaire |
211.11 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol |
InChI |
InChI=1S/C7H5F4NO2/c8-5-4(2-1-3-12-5)6(13,14)7(9,10)11/h1-3,13-14H |
Clé InChI |
QJPRAEKIFUIZIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)F)C(C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
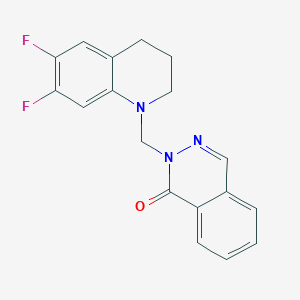
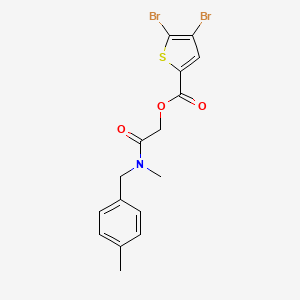
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)
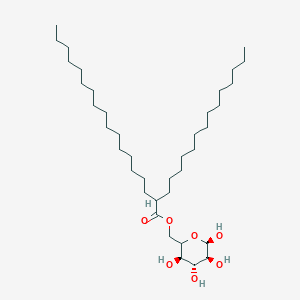
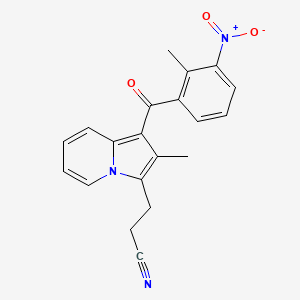
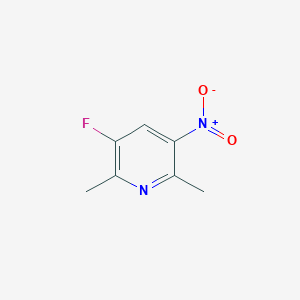
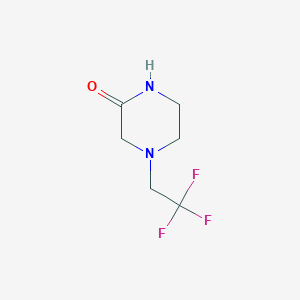
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
